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Compound of Interest

Compound Name: Thymalfasin

Cat. No.: B612327 Get Quote

Thymalfasin, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is an

immunomodulating agent with a well-established safety profile demonstrated in numerous

preclinical studies. This technical guide provides a comprehensive overview of the preclinical

toxicology of Thymalfasin, summarizing key findings from acute, subchronic, and chronic

toxicity studies, as well as investigations into its reproductive and developmental toxicity,

genotoxicity, and carcinogenicity. The information is intended for researchers, scientists, and

drug development professionals.

Executive Summary of Toxicological Findings
Preclinical toxicology studies on Thymalfasin have consistently demonstrated a wide margin of

safety. No drug-related adverse toxicities have been observed in a range of studies, and a

maximum tolerated dose has not been identified in single or repeated-dose investigations.[1]

The preclinical data indicate a low potential for toxicity, supporting its clinical use.

Acute Toxicity
Single-dose toxicity studies have been conducted in multiple species, including mice, rats, and

marmosets. Administration of Thymalfasin via subcutaneous injection at doses up to 20 mg/kg

did not produce any drug-related adverse effects.[2] This dose represents a significant multiple

of the typical human clinical dose. Animal toxicology studies have shown no adverse reactions

in single doses up to 20 mg/kg.[2][3]

Table 1: Summary of Acute Toxicity Studies
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Species
Route of
Administration

Maximum
Dose Tested

Observed
Adverse
Effects

Reference

Mice Subcutaneous 20 mg/kg None reported [2]

Rats Subcutaneous 20 mg/kg None reported

Marmosets Subcutaneous 20 mg/kg None reported

Experimental Protocol: Acute Single-Dose Toxicity
Study (General)
A standardized protocol for an acute single-dose toxicity study, as would be typical for a

substance like Thymalfasin, is outlined below.

Test System: Rodent (e.g., Sprague-Dawley rats or CD-1 mice) and non-rodent (e.g.,

Cynomolgus monkeys or marmosets) species. Both male and female animals are used.

Route of Administration: Subcutaneous injection, reflecting the clinical route of

administration.

Dose Levels: A single administration of Thymalfasin at graded dose levels, including a high

dose up to 20 mg/kg, and a vehicle control group.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for a period of 14 days post-administration.

Endpoints:

Mortality: The number of animals that die during the observation period.

Clinical Observations: Daily detailed observations for any signs of systemic toxicity, such

as changes in behavior, appearance, and physiological functions.

Body Weight: Measurement of body weight prior to dosing and at regular intervals

throughout the observation period.
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Gross Pathology: At the end of the observation period, all animals are euthanized and

subjected to a thorough gross necropsy to identify any abnormalities in organs and

tissues.

Subchronic and Chronic Toxicity
Repeated-dose toxicity studies of Thymalfasin have been conducted for durations of up to 26

weeks. In these studies, no drug-related adverse effects were observed at the highest doses

tested.

Table 2: Summary of Repeated-Dose Toxicity Studies

Species Duration
Route of
Administrat
ion

Highest
Dose
Tested

Observed
Adverse
Effects

Reference

Mice, Rats,

Marmosets
13 weeks

Subcutaneou

s
6 mg/kg/day

None

reported

Mice, Rats,

Marmosets
26 weeks

Subcutaneou

s
Not specified

None

reported

Experimental Protocol: 13-Week Repeated-Dose Toxicity
Study (General)
The following is a representative protocol for a 13-week subchronic toxicity study.

Test System: Rodent (e.g., rats) and non-rodent (e.g., marmosets) species, with an equal

number of male and female animals in each group.

Route of Administration: Daily subcutaneous injection.

Dose Levels: At least three dose levels of Thymalfasin (e.g., low, mid, and high) and a

concurrent vehicle control group. The highest dose tested was 6 mg/kg/day.

Duration of Treatment: Daily administration for 13 consecutive weeks.

Endpoints:
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In-life Observations: Daily clinical observations, weekly body weight and food consumption

measurements.

Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at baseline

and at the end of the treatment period.

Gross Pathology and Organ Weights: At termination, all animals undergo a full necropsy,

and the weights of major organs are recorded.

Histopathology: Microscopic examination of a comprehensive set of tissues from all

animals in the control and high-dose groups. Tissues from lower-dose groups may also be

examined as necessary.

Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies, including teratology studies in mice and

rabbits, have been completed for Thymalfasin. These studies have shown no differences in

fetal abnormalities between control animals and animals treated with Thymalfasin. SciClone

Pharmaceuticals has stated that a "lengthy Segment 3 Reproductive Toxicology" study in

rodents was "successfully completed," although detailed data from these studies are not

publicly available.

Table 3: Summary of Reproductive and Developmental Toxicity Studies

Study Type Species Findings Reference

Teratology Mice, Rabbits

No difference in fetal

abnormalities

compared to control.

Segment III Rodents

"Successfully

completed" with no

adverse findings

reported.
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Experimental Protocol: Segment II (Embryo-Fetal
Development) Study (General)
A typical Segment II study design is as follows:

Test System: Pregnant animals of two species, typically a rodent (e.g., rats) and a non-

rodent (e.g., rabbits).

Route of Administration: Daily administration (e.g., subcutaneous injection) during the period

of major organogenesis.

Dose Levels: At least three dose levels of Thymalfasin and a vehicle control group. The

highest dose should ideally produce some evidence of maternal toxicity to assess fetal

effects at and below this level.

Endpoints:

Maternal Observations: Clinical signs, body weight, and food consumption are monitored

throughout gestation.

Uterine Examination: Near term, females are euthanized, and the uterus is examined to

determine the number of corpora lutea, implantations, resorptions, and live and dead

fetuses.

Fetal Evaluation: Live fetuses are weighed and examined for external, visceral, and

skeletal malformations and variations.

Genotoxicity
Thymalfasin has been evaluated for its genotoxic potential in a battery of in vitro and in vivo

assays. The results of these mutagenicity studies have shown no adverse findings, indicating

that Thymalfasin is not genotoxic.

Table 4: Summary of Genotoxicity Studies
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Assay Type Test System Result Reference

In vitro and in vivo

assays
Not specified

No genotoxicity

signals produced.

Mutagenicity studies Not specified No adverse findings.

Experimental Protocol: In Vitro Chromosomal Aberration
Assay (General)
A standard protocol for an in vitro chromosomal aberration assay is provided below.

Test System: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

Test Conditions: Cells are exposed to at least three concentrations of Thymalfasin, both

with and without an exogenous metabolic activation system (S9 mix). A vehicle control and a

positive control are included.

Procedure: After the treatment period, cells are treated with a metaphase-arresting agent,

harvested, and slides are prepared for microscopic analysis.

Endpoint: The frequency of structural and numerical chromosomal aberrations in metaphase

cells is determined.

Experimental Protocol: In Vivo Micronucleus Assay
(General)
A common in vivo genotoxicity assay is the rodent micronucleus test.

Test System: Rodents, typically mice or rats.

Route of Administration: Administration of Thymalfasin, usually via the clinical route

(subcutaneous) or a route ensuring systemic exposure, at multiple dose levels.

Procedure: Bone marrow or peripheral blood is collected at appropriate time points after

treatment. The cells are processed and stained for microscopic examination.
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Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood

cells) is quantified as an indicator of chromosomal damage.

Carcinogenicity
Long-term carcinogenicity studies with Thymalfasin have not been conducted.

Immunomodulatory Signaling Pathways
The immunomodulatory effects of Thymalfasin are central to its mechanism of action. It

primarily enhances T-cell function and modulates the production of various cytokines.

Thymalfasin's Interaction with Immune Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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